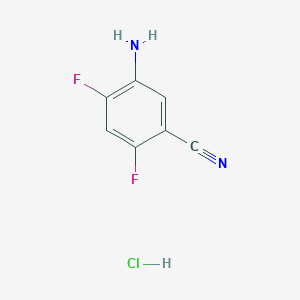

5-Amino-2,4-difluorobenzonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-2,4-difluorobenzonitrile hydrochloride is a chemical compound with the molecular formula C7H5ClF2N2 and a molecular weight of 190.58 g/mol . This compound is characterized by the presence of amino, difluoro, and benzonitrile groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-difluorobenzonitrile with ammonia under specific conditions to introduce the amino group . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of 5-Amino-2,4-difluorobenzonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency . Quality control measures are implemented to ensure the final product meets the required specifications for purity and performance.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,4-difluorobenzonitrile hydrochloride undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases, with reactions typically carried out in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and boron reagents are used in the presence of bases and solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitrile derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

5-Amino-2,4-difluorobenzonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2,4-difluorobenzonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and difluoro groups play a crucial role in binding to active sites and modulating biological activity . The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

4-Amino-2,5-difluorobenzonitrile: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

2-Amino-4,5-difluorobenzonitrile: Another isomer with distinct properties and uses.

Uniqueness

5-Amino-2,4-difluorobenzonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry .

Biological Activity

5-Amino-2,4-difluorobenzonitrile hydrochloride (CAS Number: 2089258-01-3) is a chemical compound that has garnered attention for its significant biological activity, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

- Molecular Formula : C₇H₅ClF₂N₂

- Molecular Weight : Approximately 190.58 g/mol

- Structure : The compound features a benzene ring substituted with an amino group, two fluorine atoms, and a cyano group, typically encountered as a hydrochloride salt to enhance solubility in aqueous environments.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been studied for its ability to inhibit specific enzymes involved in tumor growth. Notably, binding assays and computational modeling have suggested that this compound interacts with protein targets associated with cancer pathways, potentially leading to the development of effective anticancer therapies .

Table 1: Summary of Anticancer Activity Studies

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes critical for tumor proliferation. For instance, it has been linked to the inhibition of branched-chain amino acid transaminases (BCAT), which are involved in metabolic pathways that support cancer cell growth .

- Cell Signaling Pathways : It may also influence various cell signaling pathways related to proliferation and apoptosis, thereby impacting cancer cell survival and growth dynamics.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

- In Vitro Studies : In one study involving glioblastoma cells, the compound demonstrated significant inhibition of cell growth at low micromolar concentrations. The study utilized IC50 values to quantify the effectiveness of the compound against specific cancer types .

- Mechanistic Insights : Another investigation focused on the structural activity relationship (SAR) provided insights into how modifications to the compound's structure could enhance its potency and selectivity against cancer targets. This study emphasized the importance of the amino and cyano groups in mediating biological interactions .

Potential Applications

The potential applications of this compound extend beyond oncology:

- Pharmaceutical Development : As a building block in drug synthesis, this compound can be utilized to develop new therapeutic agents targeting various diseases.

- Research Tool : Its ability to modulate specific biological pathways makes it a valuable tool for researchers studying cancer biology and drug resistance mechanisms.

Properties

IUPAC Name |

5-amino-2,4-difluorobenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2.ClH/c8-5-2-6(9)7(11)1-4(5)3-10;/h1-2H,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUJOEAYUCXJEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)F)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.